Thiophene, 3,4-bis(1,1-dimethylethyl)-, 1-oxide
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Overview
Description
3,4-Di-tert-butylthiophene 1-oxide is a heterocyclic organic compound with the molecular formula C12H20OS. It is a derivative of thiophene, where the sulfur atom is oxidized to form a sulfoxide group. This compound is of significant interest in the field of organic chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Di-tert-butylthiophene 1-oxide typically involves the oxidation of 3,4-Di-tert-butylthiophene. One common method is the use of oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) under mild conditions. The reaction proceeds as follows:
3,4-Di-tert-butylthiophene+m-CPBA→3,4-Di-tert-butylthiophene 1-oxide
The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent over-oxidation and to ensure high yield and purity of the product .
Industrial Production Methods
While specific industrial production methods for 3,4-Di-tert-butylthiophene 1-oxide are not well-documented, the general approach would involve large-scale oxidation processes using similar oxidizing agents and conditions as described above. The scalability of the reaction would depend on the availability of starting materials and the efficiency of the oxidation process.
Chemical Reactions Analysis
Types of Reactions
3,4-Di-tert-butylthiophene 1-oxide undergoes various types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of thiophene 1,1-dioxide.
Reduction: Reduction reactions can revert the compound back to 3,4-Di-tert-butylthiophene.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Various electrophiles and nucleophiles under appropriate conditions.
Major Products
Oxidation: Thiophene 1,1-dioxide.
Reduction: 3,4-Di-tert-butylthiophene.
Substitution: Substituted thiophene derivatives depending on the reagents used.
Scientific Research Applications
3,4-Di-tert-butylthiophene 1-oxide has several applications in scientific research:
Chemistry: Used as a model compound to study π-face selectivity in addition reactions.
Industry: Used in the synthesis of photoelectric materials and other advanced materials.
Mechanism of Action
The mechanism of action of 3,4-Di-tert-butylthiophene 1-oxide in chemical reactions involves the activation of the sulfoxide group, which can participate in various addition and substitution reactions. The π-face selectivity observed in its reactions is attributed to the conformational changes and orbital interactions at the transition states .
Comparison with Similar Compounds
Similar Compounds
Thiophene 1-oxide: Lacks the bulky tert-butyl groups, making it less sterically hindered.
Thiophene 1,1-dioxide: Further oxidized form with different reactivity.
3,4-Di-tert-butylthiophene: The non-oxidized form of the compound.
Uniqueness
3,4-Di-tert-butylthiophene 1-oxide is unique due to the presence of bulky tert-butyl groups, which influence its reactivity and selectivity in chemical reactions. This makes it a valuable compound for studying steric effects and π-face selectivity in organic synthesis .
Properties
CAS No. |
118888-09-8 |
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Molecular Formula |
C12H20OS |
Molecular Weight |
212.35 g/mol |
IUPAC Name |
3,4-ditert-butylthiophene 1-oxide |
InChI |
InChI=1S/C12H20OS/c1-11(2,3)9-7-14(13)8-10(9)12(4,5)6/h7-8H,1-6H3 |
InChI Key |
QMLNGJDABPIMFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CS(=O)C=C1C(C)(C)C |
Origin of Product |
United States |
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